2-Methylenecyclopropaneacetic Acid

Catalog No.
S638957
CAS No.
1073-00-3
M.F
C6H8O2
M. Wt
112.13 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Methylenecyclopropaneacetic Acid

CAS Number

1073-00-3

Product Name

2-Methylenecyclopropaneacetic Acid

IUPAC Name

2-(2-methylidenecyclopropyl)acetic acid

Molecular Formula

C6H8O2

Molecular Weight

112.13 g/mol

InChI

InChI=1S/C6H8O2/c1-4-2-5(4)3-6(7)8/h5H,1-3H2,(H,7,8)

InChI Key

QJBXAEKEXKLLLZ-UHFFFAOYSA-N

SMILES

C=C1CC1CC(=O)O

Synonyms

MCPPA, methylenecyclopropaneacetic acid, methylenecyclopropylacetic acid, methylenecyclopropylacetic acid, sodium salt

Canonical SMILES

C=C1CC1CC(=O)O

Natural Occurrence and Toxicity

2-Methylenecyclopropaneacetic acid (MCPA) is a naturally occurring organic compound found in the seeds of the lychee fruit (Litchi chinensis) []. However, MCPA gains significant scientific research interest due to its role as a toxic metabolite.

MCPA as a Toxic Metabolite

MCPA is a product of the breakdown of hypoglycin A, a toxin present in unripe ackee fruit (Blighia sapida) []. When ingested by mammals, hypoglycin A is metabolized into MCPA, which is the primary cause of the toxic effects associated with ackee fruit consumption, particularly in unripe ackee [].

Research on MCPA's Toxicity

Scientific research on MCPA primarily focuses on its toxic properties and the mechanisms by which it exerts its harmful effects. Studies have shown that MCPA inhibits key enzymes in the fatty acid oxidation pathway, leading to a disruption in energy metabolism and ultimately causing cell death [].

2-Methylenecyclopropaneacetic acid is a cyclopropane fatty acid characterized by a unique structure that includes a methylene group attached to a cyclopropane ring. This compound, with the chemical formula C6H8O2C_6H_8O_2, is primarily derived from natural sources such as lychee seeds and has been identified as a toxic metabolite resulting from the ingestion of hypoglycin, which is found in unripe ackee fruit. The compound's toxicity is linked to its ability to inhibit key metabolic processes in mammals, particularly affecting fatty acid oxidation and gluconeogenesis .

  • MCPA has been identified as a metabolite of hypoglycin A, a toxin present in unripe ackee fruit []. Hypoglycin A disrupts blood sugar regulation, and MCPA is a byproduct of its breakdown in the body [].
  • The specific mechanism of MCPA's action within this process is not fully elucidated in publicly available scientific research.
  • Due to its connection to hypoglycin A toxicity, MCPA is likely harmful if consumed [].
  • More data is needed to determine specific hazards associated with MCPA itself.

The primary reactions involving 2-methylenecyclopropaneacetic acid include:

  • Formation of Non-Metabolizable Esters: The compound forms esters with coenzyme A and carnitine, leading to decreased availability of these cofactors necessary for fatty acid oxidation. This inhibition results in reduced gluconeogenesis and energy production within the liver .
  • Inhibition of Acyl-CoA Dehydrogenases: 2-Methylenecyclopropaneacetic acid inhibits several acyl-CoA dehydrogenases, particularly butyryl-CoA dehydrogenase, halting the β-oxidation pathway prematurely. This reaction cascade diminishes the production of essential metabolites like NADH and acetyl-CoA .

The biological activity of 2-methylenecyclopropaneacetic acid is primarily associated with its toxic effects on glucose metabolism:

  • Inhibition of Hepatic Gluconeogenesis: The compound significantly reduces the liver's ability to produce glucose from non-carbohydrate sources. This effect is mediated through decreased levels of hepatic acetyl-CoA and ATP, impacting the activity of pyruvate carboxylase, a critical enzyme in gluconeogenesis .
  • Hypoglycemia: The ingestion of this compound can lead to severe hypoglycemia due to its effects on fatty acid oxidation and glucose production pathways. Symptoms may include headache, rapid heartbeat, dehydration, and in severe cases, coma or death .

Synthesis methods for 2-methylenecyclopropaneacetic acid typically involve:

  • Enantioselective Synthesis: One method utilizes L-(−)-malic acid as a starting material, employing four-carbon epoxides as intermediates. This approach allows for the selective formation of the desired stereoisomer of the compound .
  • Chemical Transformation from Hypoglycin: Another route involves the oxidative decarboxylation of α-ketomethylene-cyclopropylpropionic acid, which is derived from hypoglycin A after deamination .

The applications of 2-methylenecyclopropaneacetic acid are primarily seen in research contexts:

  • Toxicology Studies: It serves as a model compound for studying metabolic dysfunctions related to fatty acid oxidation and gluconeogenesis.
  • Agricultural Research: Derivatives of this compound have been investigated for their potential as inhibitors of root galling caused by nematodes, showcasing its utility in agricultural pest management .

Interaction studies have focused on how 2-methylenecyclopropaneacetic acid affects metabolic pathways:

  • In Vivo Studies: Research has demonstrated that this compound inhibits hepatic ketogenesis and reduces the concentration of short-chain acyl-CoAs in vivo. These studies highlight its role in diminishing energy reserves within liver cells, contributing to hypoglycemic events following ingestion .
  • Mechanistic Insights: Investigations into its mechanism reveal that it disrupts normal metabolic fluxes by altering the balance of key metabolites involved in energy production and glucose synthesis .

Several compounds share structural or functional similarities with 2-methylenecyclopropaneacetic acid. Here are some notable examples:

Compound NameStructural CharacteristicsUnique Features
Methylene cyclopropyl acetic acidContains cyclopropane moietyKnown for its toxicity linked to hypoglycin ingestion
Methylenecyclopropyl glycineGlycine derivative with cyclopropaneActs similarly in inhibiting β-oxidation
Dihydrosterculic acidMajor carbocyclic fatty acidFound abundantly in lychee seed oils; less toxic than 2-methylenecyclopropaneacetic acid
Hypoglycin AAmino acid with cyclopropane structureDirectly linked to metabolic toxicity when unripe ackee fruit is consumed

The uniqueness of 2-methylenecyclopropaneacetic acid lies in its specific inhibition of fatty acid oxidation pathways and its resultant acute hypoglycemic effects when ingested, distinguishing it from other similar compounds that may not exhibit such profound metabolic disruptions.

XLogP3

0.3

GHS Hazard Statements

Aggregated GHS information provided by 192 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

2-methylenecyclopropaneacetic acid

Dates

Modify: 2023-08-15

Explore Compound Types